
2-(Oxetan-3-yl)morpholine
概要
説明
2-(Oxetan-3-yl)morpholine is a heterocyclic compound that features both an oxetane ring and a morpholine ring in its structure. The oxetane ring is a four-membered ring containing one oxygen atom, while the morpholine ring is a six-membered ring containing both oxygen and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)morpholine typically involves the formation of the oxetane ring followed by the introduction of the morpholine moiety. One common method is the intramolecular cyclization of appropriate precursors. For example, the oxetane ring can be formed through the Paternò–Büchi [2+2] cycloaddition reaction, which involves the photochemical reaction of an alkene with a carbonyl compound . The morpholine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Williamson ether synthesis or other cyclization methods that allow for the efficient formation of the oxetane and morpholine rings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
2-(Oxetan-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxetane or morpholine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxetane or morpholine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., tetrahydrofuran), and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the morpholine ring .
科学的研究の応用
2-(Oxetan-3-yl)morpholine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation .
作用機序
The mechanism of action of 2-(Oxetan-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The morpholine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Oxetan-3-yl)morpholine include:
Azetidine derivatives: These compounds contain a four-membered ring with one nitrogen atom and exhibit similar reactivity and applications.
Oxetane derivatives: Compounds with variations in the substituents on the oxetane ring, which can influence their chemical and biological properties.
Morpholine derivatives: Compounds with different substituents on the morpholine ring, affecting their interactions with biological targets
Uniqueness
This compound is unique due to the combination of the oxetane and morpholine rings in a single molecule. This dual-ring structure imparts distinct physicochemical properties, such as increased rigidity and potential for diverse chemical reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(oxetan-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(3-8-1)6-4-9-5-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHSYAGLWLBJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856275 | |
| Record name | 2-(Oxetan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273568-09-4 | |
| Record name | 2-(Oxetan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


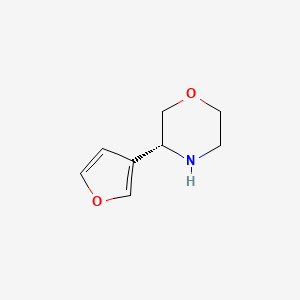
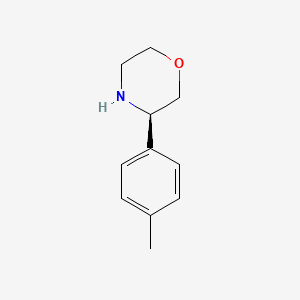
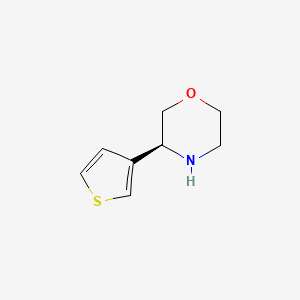
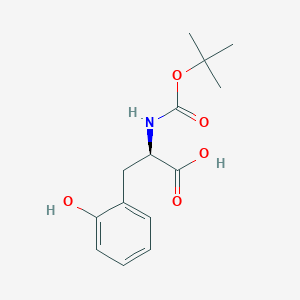
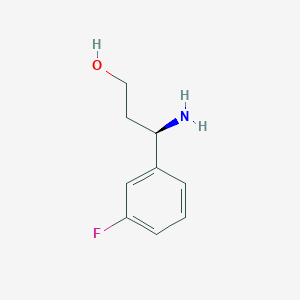
![7,7-Difluoro-2-azabicyclo[4.1.0]heptane](/img/structure/B3394365.png)
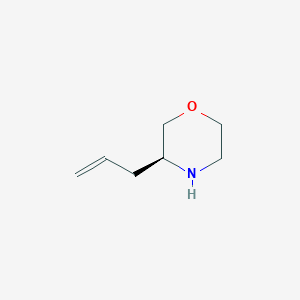
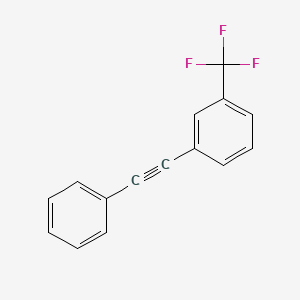
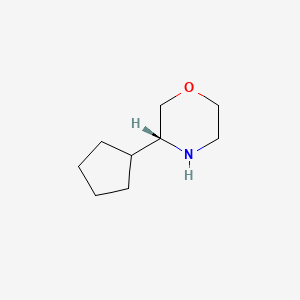
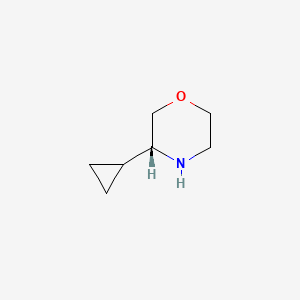
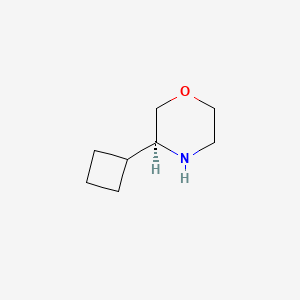
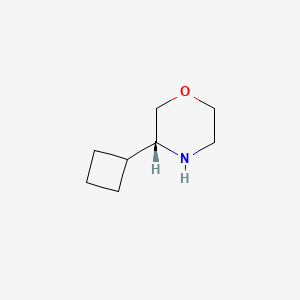
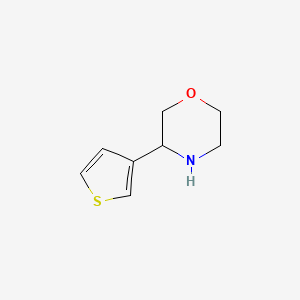
![1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B3394411.png)
